1-({[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetyl)indoline
Overview
Description
The compound “1-({[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetyl)indoline” is a complex organic molecule. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecule also contains a morpholinyl group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the indoline and morpholinyl groups would likely impart significant polarity to the molecule, and the naphthyl group could contribute to potential aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indoline ring might undergo electrophilic aromatic substitution reactions, while the morpholinyl group could potentially participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence properties like solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-1-(2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c25-24-19-7-3-2-6-18(19)21(26-11-13-29-14-12-26)15-22(24)30-16-23(28)27-10-9-17-5-1-4-8-20(17)27/h1-8,15H,9-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYDANLOQCJOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=C(C4=CC=CC=C4C(=C3)N5CCOCC5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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